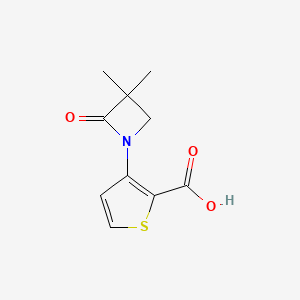

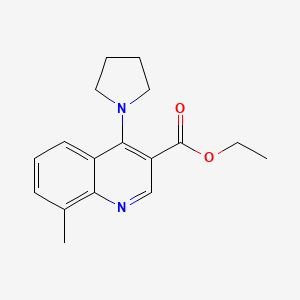

![molecular formula C9H12ClN3 B2492359 1-甲基-1H,2H,3H,4H-吡咯并[1,2-A]吡嗪-6-羧腈 盐酸盐 CAS No. 1172808-44-4](/img/structure/B2492359.png)

1-甲基-1H,2H,3H,4H-吡咯并[1,2-A]吡嗪-6-羧腈 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including the reaction of carbonitriles with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of iminohydrazine intermediates and subsequent cyclization to yield pyrrolopyrazine derivatives (Ghosh, SinhaRoy, & Mukhopadhyay, 1979). Another approach includes reactions with nucleophilic reagents to form novel heterocyclic systems, showcasing the versatility in synthesizing these compounds (Volovenko & Dubinina, 2002).

Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of multiple nitrogen atoms within the heterocyclic ring system, contributing to their unique chemical behavior. The structural analyses often involve spectroscopic methods and theoretical calculations to elucidate the arrangement of atoms and the electronic properties of these compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Pyrrolopyrazine derivatives undergo a variety of chemical reactions, including catalytic coupling reactions, which allow for the introduction of diverse substituents into the molecule. Such reactions expand the range of possible derivatives and their potential applications (Keivanloo et al., 2012). The chemical properties of these compounds are influenced by their heterocyclic nature, exhibiting reactivity patterns typical of aromatic compounds with electron-rich nitrogen atoms.

科学研究应用

合成技术和化学反应

钯(II)催化串联反应:通过钯(II)催化的级联反应合成该化合物,涉及C(sp)–C(sp2)偶联,然后是分子内C–N键形成。这个过程容忍各种底物,产率令人满意 (Yitong Chen et al., 2022)。

吡咯并[1,2-a]吡嗪衍生物的合成:已开发出一种高效的合成方案,用于合成1,4-二取代吡咯并[1,2-a]吡嗪衍生物,源自α-取代吡咯乙腈。该方法包括弗里德尔-克拉夫斯酰化、Pd催化的氢化和芳香化,提供中等到良好的总产率,无需纯化中间体 (A. Karmakar et al., 2019)。

新型杂环系统的形成:该化合物可以与亲核试剂发生反应,导致各种新型杂环系统的形成,如吡咯并[2,3-b]吡嗪衍生物 (Y. Volovenko & G. Dubinina, 2002)。

潜在的药理应用

具有抗增殖活性的蛋白激酶抑制剂:从该化合物合成的吡咯并[2,3-b]吡嗪的某些衍生物显示出显著的抗增殖活性,并有望作为蛋白激酶抑制剂。这些衍生物在抑制某些癌细胞系生长方面表现出不同程度的有效性 (G. G. Dubinina et al., 2006)。

化学发光性质:该化合物的一些衍生物被发现具有显著的化学发光性,使它们成为生物化学和诊断应用的潜在候选 (Y. Tominaga et al., 1998)。

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJIWPSHUHZTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

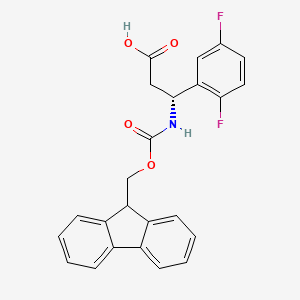

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)